N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is an organic compound that has drawn interest for its potential applications in various fields of science, including chemistry, biology, medicine, and industry. Its structure comprises several heterocyclic rings, which contribute to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves multi-step reactions that typically start with the construction of the thiadiazole and thiazole rings, followed by functional group manipulations.
Thiadiazole Synthesis: : Usually involves the cyclization of thiosemicarbazide derivatives.
Thiazole Formation: : Generated through cyclization reactions, commonly involving halogenated intermediates.
Carboxamide Addition: : Achieved through reactions with carboxylic acid derivatives.
Industrial Production Methods:
Scaling up the synthesis for industrial production would require optimized reaction conditions, such as solvent selection, temperature control, and the use of catalysts to maximize yield and purity. Industrial methods would emphasize safety, cost-effectiveness, and environmental considerations.
Types of Reactions:
Oxidation: : Can undergo oxidative transformations, potentially forming sulfoxide or sulfone derivatives.
Reduction: : May be reduced at various functional groups, especially the nitro or azo groups if present.
Substitution: : Likely to participate in nucleophilic and electrophilic substitution reactions at the heterocyclic rings.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Use of strong acids or bases, varying temperatures.
Major Products Formed:
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, hydroxylamines.
Substitution Products: : Depends on the substituent introduced; common ones include halides or alkyl groups.
Chemistry:
Serves as a valuable synthetic intermediate in the construction of complex organic molecules due to its diverse reactivity.
Biology:
Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties, due to the biological activity of its heterocyclic components.
Medicine:
Explored for drug development, especially in designing new pharmaceuticals targeting specific biological pathways or conditions.
Industry:
Utilized in materials science for creating specialized polymers or as a precursor in the synthesis of advanced materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide exerts its effects is primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions often lead to modulation of biochemical pathways, influencing cellular processes like proliferation, apoptosis, or signal transduction.
Molecular Targets and Pathways:
Enzymes: : Potential inhibitors or activators of key enzymes in metabolic pathways.
Receptors: : Binding to cellular receptors could alter signaling pathways, impacting cellular responses.
Comparison with Similar Compounds
N-(5-methylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide: : A variant with a methylthio group instead of an ethylthio group.
2-(pyrazin-2-yl)-thiazole-4-carboxamide: : Lacks the thiadiazole ring but maintains core functionalities.
N-(1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide: : Variations in the thiadiazole ring.
Each of these compounds has differing reactivities and biological activities, making N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide unique in its application potential and chemical behavior.
That’s the lowdown on this compound! Hope it piques your curiosity further into the fascinating world of organic compounds.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS3/c1-2-20-12-18-17-11(22-12)16-9(19)8-6-21-10(15-8)7-5-13-3-4-14-7/h3-6H,2H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKLSDOBJKFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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